Cas no 926229-45-0 (4-Amino-N,N-diethyl-3-methylbenzamide)

4-Amino-N,N-diethyl-3-methylbenzamide structure
926229-45-0 structure
Product Name:4-Amino-N,N-diethyl-3-methylbenzamide
CAS No:926229-45-0
MF:C12H18N2O
MW:206.284122943878
CID:1087576
PubChem ID:16775846
Update Time:2025-09-18

4-Amino-N,N-diethyl-3-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-N,N-diethyl-3-methylbenzamide
    • 4-amino-N,N-diethyl-3-methylbenzamide(SALTDATA: FREE)
    • 4-Amino-N,N-diethyl-3-methyl-benzamide
    • MFCD09048278
    • AKOS000100232
    • CS-0330253
    • BMB22945
    • CHEMBL5003086
    • SCHEMBL11699200
    • BB 0217332
    • SB77531
    • BS-38661
    • 4-amino N,N-diethyl-m-toluamide
    • DTXSID10588304
    • 926229-45-0
    • STK498884
    • MDL: MFCD09048278
    • Inchi: 1S/C12H18N2O/c1-4-14(5-2)12(15)10-6-7-11(13)9(3)8-10/h6-8H,4-5,13H2,1-3H3
    • InChI Key: FMEAXEPPGCHKAU-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=C(C)C=1)N)N(CC)CC

Computed Properties

  • Exact Mass: 206.14200
  • Monoisotopic Mass: 206.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 46.3Ų

Experimental Properties

  • PSA: 46.33000
  • LogP: 2.64040

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